4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one
Description
This compound is a spirocyclic organic molecule characterized by a benzo[c]pyrano[3,2-g]chromene core fused with a cyclohexan ring. The structure includes a tert-butyl substituent at the 4'-position, a hydroxyl group at position 11, and a methyl group at position 5. Its spirocyclic architecture confers unique conformational rigidity, which can influence its physicochemical properties, such as solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C26H34O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4'-tert-butyl-11-hydroxy-7-methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C26H34O4/c1-15-22-19(17-7-5-6-8-18(17)24(28)29-22)13-20-21(27)14-26(30-23(15)20)11-9-16(10-12-26)25(2,3)4/h13,16,21,27H,5-12,14H2,1-4H3 |
InChI Key |
MLWZAIKAVMTMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4(CCC(CC4)C(C)(C)C)CC3O)C5=C(CCCC5)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl, hydroxyl, and methyl groups. This can be done through selective alkylation, hydroxylation, and methylation reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Catalysis: Catalysts may be used to enhance reaction rates and selectivity.
Automated Purification: Advanced purification techniques, such as automated chromatography systems, are employed to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Biological and Pharmaceutical Applications
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The spirocyclic arrangement may enhance the compound's ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions.
2. Enzyme Interaction Studies
The binding affinity of 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one to specific enzymes or receptors is under investigation. Understanding these interactions is crucial for elucidating its potential therapeutic effects in treating various diseases.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features could influence cellular pathways involved in cancer progression. Ongoing research aims to clarify its mechanisms of action against different cancer types.
4. Neuroprotective Effects
The compound's potential neuroprotective effects are being explored in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation may contribute to protecting neuronal cells from damage.
Mechanism of Action
The mechanism by which 4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Electronic Properties : The hydroxyl group at position 11 introduces hydrogen-bonding capability, contrasting with the methoxy or TBDMS groups in other compounds, which prioritize synthetic utility over biological interaction .
- Reactivity : The ketone at position 5 is less reactive than the imine group in the (5Z)-N-hydroxy analog, suggesting divergent applications in catalysis or ligand design .
Research Findings and Challenges
- Synthetic Accessibility : The tert-butyl group complicates synthesis due to steric bulk, requiring optimized coupling conditions compared to methoxy- or hydroxy-substituted analogs .
- Biological Relevance : Hydroxyl and methoxy groups in analogs correlate with antioxidant or enzyme-inhibitory activities, but the tert-butyl variant’s bioactivity remains underexplored .
Biological Activity
The compound 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one is a complex organic molecule notable for its unique spirocyclic structure. This compound has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 380.5 g/mol. The presence of a tert-butyl group enhances its steric hindrance and stability, which may influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one |
| Molecular Formula | |
| Molecular Weight | 380.5 g/mol |
Pharmacological Properties
Research indicates that 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one exhibits significant biological activities that include:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit anti-inflammatory effects superior to curcumin in certain assays .
- Antioxidant Activity : The compound's ability to scavenge free radicals has been demonstrated in various assays. For instance, it has been compared to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) .
- Anticancer Potential : Initial findings suggest that this compound may inhibit cancer cell proliferation through various pathways. Its structural analogs have shown promising results in inhibiting tumor growth .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Binding : Its unique structure allows for binding to various receptors that mediate cellular responses related to inflammation and cancer.
- Radical Scavenging : The hydroxyl group in its structure contributes to its antioxidant properties by neutralizing free radicals.
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of spirocyclic compounds found that derivatives similar to our compound exhibited greater inhibition of matrix metalloproteinases (MMPs), which are critical in inflammatory processes. The compound was tested against MMP-2 and MMP-9 using gelatin zymography techniques .
Case Study 2: Antioxidant Activity
In vitro tests demonstrated that the compound's radical scavenging activity was significant but varied depending on structural modifications. Comparisons were made with known antioxidants where it showed moderate effectiveness .
Case Study 3: Anticancer Activity
Research into the anticancer properties highlighted that certain spirocyclic compounds could induce apoptosis in cancer cell lines. The specific pathways involved include mitochondrial dysfunction and activation of caspases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
